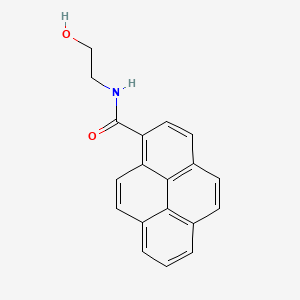
Pyrene-PEG1-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene-PEG1-OH is a compound that consists of a pyrene group attached to a polyethylene glycol (PEG) chain with a hydroxyl group at the end. The chemical formula for this compound is C19H15NO2. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties, making it a valuable component in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG1-OH typically involves the attachment of a pyrene group to a PEG chain. One common method is the esterification of pyrene with PEG using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrene-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
The major products formed from these reactions include pyrene-PEG1-carbonyl, pyrene-PEG1-halide, and pyrene-PEG1-amine, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
Pyrene-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking within cells.
Medicine: Utilized in drug delivery systems due to its ability to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the development of sensors and materials with unique optical properties .
Mécanisme D'action
The mechanism of action of Pyrene-PEG1-OH involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. The pyrene group can intercalate into nucleic acid structures, while the PEG chain provides solubility and biocompatibility. These interactions enable this compound to serve as an effective fluorescent probe and drug delivery agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrene-PEG2-OH
- Pyrene-PEG3-OH
- Pyrene-PEG4-OH
- Pyrene-PEG5-OH
Uniqueness
Pyrene-PEG1-OH is unique due to its specific chain length and functional group, which provide a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility in aqueous environments and its ability to interact with a wide range of molecular targets .
Propriétés
Formule moléculaire |
C19H15NO2 |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)pyrene-1-carboxamide |
InChI |
InChI=1S/C19H15NO2/c21-11-10-20-19(22)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)18(14)17(12)13/h1-9,21H,10-11H2,(H,20,22) |
Clé InChI |
IFAXSFYBBMMUTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


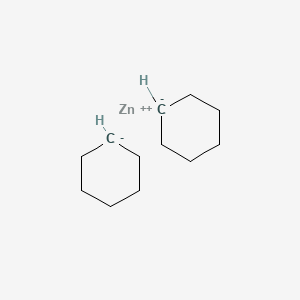


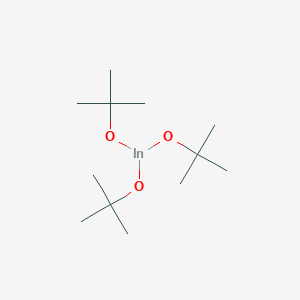
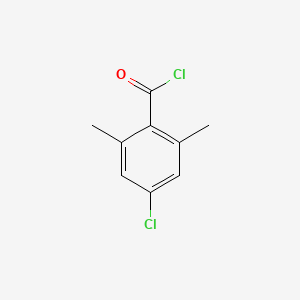
![2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
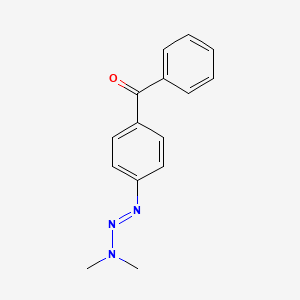
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
![3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium](/img/structure/B13792457.png)
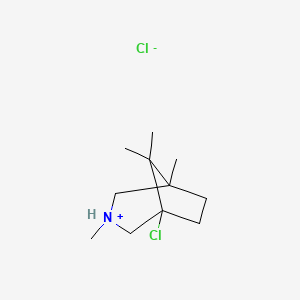
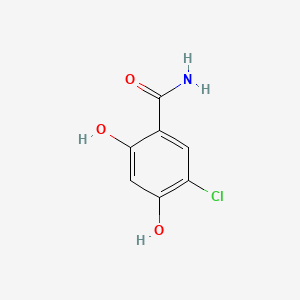
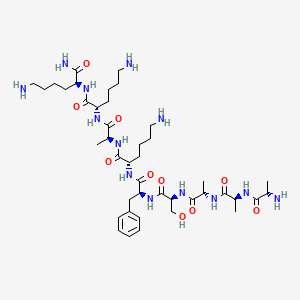

![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
